N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine

Drug design Medicinal chemistry Physicochemical profiling

N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine is a thieno[2,3-c]pyrazole-5-carboxamide derivative in which the distal amide nitrogen is functionalised with a glycine residue. The thienopyrazole fused heterocycle is a recognised kinase-inhibitor scaffold, with literature precedent for potent inhibition of Aurora kinases, CDK2, Tie2, and KDR by closely related congeners.

Molecular Formula C15H13N3O3S
Molecular Weight 315.3 g/mol
Cat. No. B15028050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine
Molecular FormulaC15H13N3O3S
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(S2)C(=O)NCC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O3S/c1-9-11-7-12(14(21)16-8-13(19)20)22-15(11)18(17-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,21)(H,19,20)
InChIKeyRLCMSNHQUFJFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine – Baseline Compound Class and Scaffold Profile for Research Procurement


N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine is a thieno[2,3-c]pyrazole-5-carboxamide derivative in which the distal amide nitrogen is functionalised with a glycine residue. The thienopyrazole fused heterocycle is a recognised kinase-inhibitor scaffold, with literature precedent for potent inhibition of Aurora kinases, CDK2, Tie2, and KDR by closely related congeners [1]. The glycine appendage provides a free carboxylic acid terminus (distinguishing it from common ester prodrugs such as the ethyl glycinate, CAS 332922-33-5) and simultaneously extends the hydrogen-bonding capacity into a region that can engage residues in the solvent-exposed area of ATP-binding pockets or allosteric sites [2]. Commercial sourcing data indicate that the compound is principally supplied at ≥95% purity by specialist screening-compound vendors, and the scaffold has been the subject of multiple patent families claiming anticancer and anti-neurodegenerative indications [3].

Why Thienopyrazole Library Members Cannot Substitute N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine Without Phenotypic Drift


Although the thieno[2,3-c]pyrazole core appears in many screening-deck compounds, the specific 5-carbonyl-glycine tail is not a minor structural perturbation; it simultaneously alters solubility, hydrogen-bond donor/acceptor count, and the conformational ensemble of the side chain compared with the methyl ester, ethyl ester, primary carboxamide, or carbohydrazide analogs . Published bioactivity data for the closest commercially available analogs confirm that changing the 5-substituent can shift potency by more than two orders of magnitude against the same target—for example, the 5-carboxylic acid analog shows IC50 > 50 µM on Cdc25B phosphatase, whereas 5-oxadiazole-thione congeners achieve sub-micromolar MMP13 inhibition [1]. Therefore, a generic “thienopyrazole” selection that does not preserve the precise glycine amide terminus is unlikely to recapitulate the same binding profile, making unbiased head-to-head procurement decisions essential [2].

Quantitative Differentiation Evidence for N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine Versus Its Closest Analogs


Physicochemical Differentiation: logP Shift Relative to the Ethyl Ester Pro-Drug Analog

The target compound is the free glycine carboxylic acid, whereas the most frequently co-listed commercial analog is the ethyl ester (ethyl N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycinate, CAS 332922-33-5). The ester has a calculated logP of 2.75 and logD₇.₄ of 2.75 . Conversion to the free acid is predicted to reduce logP by approximately 1.5–2.0 log units, consistent with the general behaviour of glycine de-esterification [1]. This translates into a >30‑fold shift in predicted aqueous solubility (logSw −3.18 for the ester vs. an estimated logSw −1.5 to −1.8 for the acid) and a marked difference in passive membrane permeability. For cell-based screening cascades where intracellular target engagement is required, the ester may act as a transient membrane-permeable pro-drug, whereas the acid provides a direct tool for biochemical (cell-free) assays without confounding hydrolysis kinetics.

Drug design Medicinal chemistry Physicochemical profiling

Target Engagement Profile: Differential MMP13 Activity Across 5-Substituted Thienopyrazoles

A congener bearing the identical 3-methyl-1-phenylthieno[2,3-c]pyrazole scaffold but with a 5-(1,3,4-oxadiazole-2-thione) substituent (BDBM40756) was tested in a dose-response MMP13 inhibition assay and returned an IC50 of 883 nM [1]. A separate analog annotated as “5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)…” (BDBM50247214) showed an IC50 of 900 nM in the same MMP13 system [2]. In contrast, the 5-carboxylic acid derivative (BDBM38831) was inactive against Cdc25B phosphatase (IC50 > 50 µM), highlighting that the 5-substituent dictates both potency and target selectivity [3]. The glycine amide terminus of the target compound places a hydrogen-bond donor/acceptor pair and a negative charge at a distance of ~5 Å from the carbonyl, a geometry that is distinct from all three comparators and that could engage basic residues (Arg, Lys) or metal-coordinating motifs in MMP active sites differently from the oxadiazole-thione or carboxylic acid groups.

Matrix metalloproteinase Cancer Osteoarthritis

Kinase Selectivity Landscape: Aurora Kinase and CDK2 Inhibition by Hydrazinocarbonyl Congeners Establishes Scaffold Validity

The most thoroughly profiled comparator class within the same patent space is the hydrazinocarbonyl-thieno[2,3-c]pyrazole series. A representative compound (“thienopyrazole II”) inhibited Aurora 1 (IC50 = 8 nM), Aurora 2 (IC50 = 8 nM), CDK2 (IC50 = 177 nM), and Tie2 (IC50 = 117 nM) [1]. This demonstrates that the thieno[2,3-c]pyrazole scaffold can achieve single-digit nanomolar kinase inhibition when appropriately substituted at the 5-position. The glycine amide substituent occupies a different hydrogen-bonding and electrostatic vector than the hydrazinocarbonyl group, which may confer a shifted kinase selectivity fingerprint (e.g., reduced CDK2 activity but potential engagement of kinases with an acidic residue in the solvent-front region) [2]. No published kinome-wide profiling data exist for the glycine amide congeners, making this compound a rational choice for selectivity-screening campaigns that aim to exploit differential 5-substituent interactions.

Kinase inhibition Aurora kinase Cancer therapeutics

Antioxidant and Anti-Inflammatory SAR: Carbohydrazide vs. Glycine Amide Substituent Discrimination

The 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide series has been systematically evaluated for antioxidant and anti-inflammatory activity. The most potent hydrazone derivatives achieved EC50 values of 6.00 ± 2.36 µM (compound 3a, antioxidant) and 10.25 ± 1.08 µM (compound 3a, anti-inflammatory) [1]. The glycine amide differs from the carbohydrazide in two key respects: (i) the hydrazone –NH–N=CH– linker is replaced by a –C(=O)–NH–CH₂– fragment, eliminating the Schiff-base character and associated hydrolytic lability; (ii) the terminal carboxylic acid provides a pH-dependent charge state (pKa ~3–4) that the neutral carbohydrazides lack. These differences predict superior aqueous stability at physiological pH for the glycine amide and a distinct pharmacokinetic handling of the terminal acidic group, which may reduce non-specific protein binding relative to the more hydrophobic hydrazone derivatives [2].

Antioxidant Anti-inflammatory Structure-activity relationship

Recommended Research and Industrial Application Scenarios for N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine


Biochemical Kinase Selectivity Profiling Panels

The compound is ideally suited as a tool molecule for in vitro kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) aiming to interrogate the selectivity space of the 5-glycine-amide vector. Because closely related hydrazinocarbonyl analogs achieve single-digit nanomolar Aurora kinase inhibition with a 22-fold selectivity window over CDK2 [1], the glycine amide can reveal whether the substitution of the 5-hydrazine group with a glycine tail redirects potency toward kinases that accommodate a carboxylic acid moiety in the solvent channel (e.g., kinases with a surface-exposed Arg/Lys near the hinge).

MMP13 Structure-Activity Relationship Expansion

Given that 5-oxadiazole-thione thienopyrazoles show MMP13 IC50 values of 883–900 nM [2], the glycine amide compound provides a structurally orthogonal warhead for probing the S1′ specificity pocket of MMP13. The carboxylic acid terminus can engage the catalytic zinc ion or the structural calcium ion differently from thione or hydroxamate zinc-binding groups, potentially yielding inhibitors with improved selectivity over MMP1 and MMP14.

Stable Compound Library Building Block for Phenotypic Screening

The amide linkage of the glycine tail confers superior hydrolytic stability compared with the carbohydrazide/hydrazone series, in which the –NH–N=CH– bond is susceptible to acid-catalyzed hydrolysis under standard storage conditions [3]. For core facility compound libraries intended for long-term DMSO storage and repeated freeze-thaw cycles, the glycine amide derivative is a more robust choice than hydrazone-based alternatives, reducing the risk of compound degradation and assay artefact generation over multi-year screening campaigns.

In Silico Docking and Pharmacophore Model Validation

The distinct hydrogen-bond donor/acceptor pattern of the glycine amide (carboxylic acid OH donor, amide NH donor, two carbonyl acceptors) combined with the rigid thienopyrazole core makes this compound an excellent test case for validating docking algorithms and pharmacophore models that predict ligand orientation in ATP-binding sites or allosteric pockets. The availability of high-resolution crystal structures of related thienopyrazole scaffolds (e.g., pantothenate synthetase complexes, PDB 4fzj [4]) provides a structural framework for computational studies.

Quote Request

Request a Quote for N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.